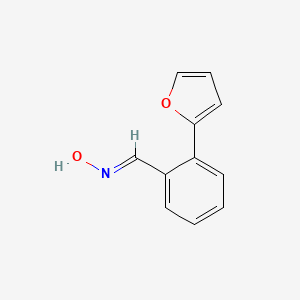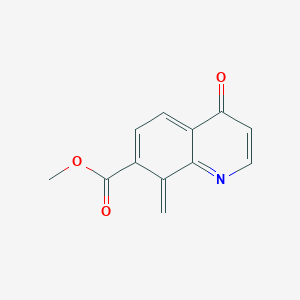
Methyl 8-methylidene-4-oxoquinoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-methylidene-4-oxoquinoline-7-carboxylate is a quinoline derivative with a unique structure that includes a methylidene group at the 8th position, a keto group at the 4th position, and a carboxylate ester at the 7th position. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-methylidene-4-oxoquinoline-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of a silver salt of heteropoly acid, such as silver phosphotungstate (Ag3PW12O40), to form the quinoline scaffold . The reaction conditions often include heating and the use of solvents like ethanol or dichloromethane.
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs green and sustainable methods. These methods may include microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts . These approaches not only improve the efficiency of the synthesis but also reduce the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 8-methylidene-4-oxoquinoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The methylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce hydroxyquinolines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: The compound’s unique structure allows it to act as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 8-methylidene-4-oxoquinoline-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects. For example, it may inhibit topoisomerases, which are essential for DNA replication and transcription . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Methyl 8-methylidene-4-oxoquinoline-7-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: A well-known antimalarial drug that also has applications in treating autoimmune diseases.
Ciprofloxacin: A fluoroquinolone antibiotic used to treat various bacterial infections.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Eigenschaften
Molekularformel |
C12H9NO3 |
|---|---|
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
methyl 8-methylidene-4-oxoquinoline-7-carboxylate |
InChI |
InChI=1S/C12H9NO3/c1-7-8(12(15)16-2)3-4-9-10(14)5-6-13-11(7)9/h3-6H,1H2,2H3 |
InChI-Schlüssel |
DQJBIRDPUBRPCP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C2C(=O)C=CN=C2C1=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


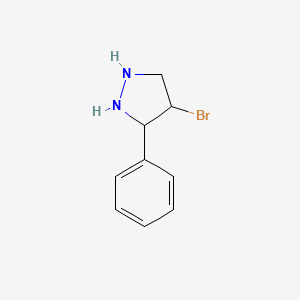
![4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-N-[3-[4-(trideuterio(113C)methyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12360319.png)
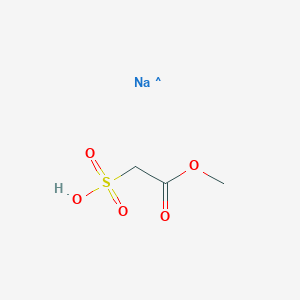
![6-[[5-[2-Methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-(methylcarbamoyl)pyridazin-3-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12360333.png)
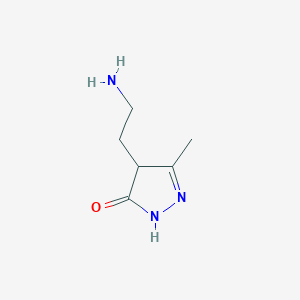
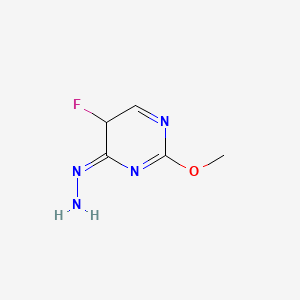
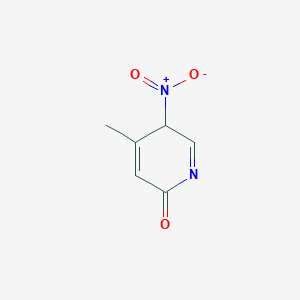
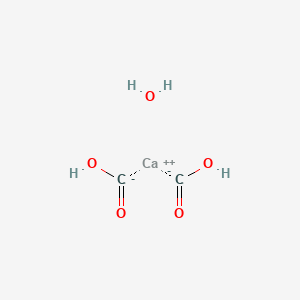
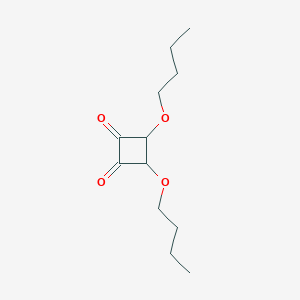
![2-[(17S,18S)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-20-[2-oxo-2-(2-triphenylphosphaniumylethoxy)ethyl]-18-[3-oxo-3-(2-triphenylphosphaniumylethoxy)propyl]-17,18,21,23-tetrahydroporphyrin-2-carbonyl]oxyethyl-triphenylphosphanium](/img/structure/B12360374.png)
![5-Iodo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12360378.png)

